molecular formula C23H23N3O2 B2921289 1-(Naphthalen-1-ylmethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea CAS No. 1207034-87-4

1-(Naphthalen-1-ylmethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea

Cat. No.: B2921289
CAS No.: 1207034-87-4
M. Wt: 373.456
InChI Key: SNBOOLMFLSBMIQ-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This urea derivative features a naphthalene methyl group linked to a phenyl ring substituted with a 2-oxopiperidine (delta-valerolactam) moiety. Compounds with similar urea scaffolds and lactam substituents are frequently investigated as key intermediates or potential inhibitors for various enzymatic targets, such as poly(ADP-ribose) polymerases (PARP), which are relevant in oncology research . The structural complexity of this molecule, combining aromatic and cyclic amide components, makes it a valuable candidate for structure-activity relationship (SAR) studies, high-throughput screening, and the development of novel therapeutic agents. This product is intended for laboratory research applications only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately using personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22-10-3-4-15-26(22)20-13-11-19(12-14-20)25-23(28)24-16-18-8-5-7-17-6-1-2-9-21(17)18/h1-2,5-9,11-14H,3-4,10,15-16H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBOOLMFLSBMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Naphthalen-1-ylmethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea, a compound belonging to the class of phenyl urea derivatives, has garnered attention due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme involved in the metabolism of tryptophan and plays a significant role in immune regulation and tumor progression. This article reviews the biological activity of this compound based on recent research findings.

Structure and Synthesis

The chemical structure of 1-(Naphthalen-1-ylmethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}

The synthesis involves the reaction between naphthalene derivatives and piperidine-based components, leading to the formation of the urea linkage that is critical for its biological activity.

Inhibition of IDO1

Research indicates that compounds similar to 1-(Naphthalen-1-ylmethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea exhibit significant inhibitory activity against IDO1. A study focused on various phenyl urea derivatives reported that modifications in the urea moiety and aromatic rings greatly influence their binding affinity and inhibitory potency against IDO1.

Table 1: IDO1 Inhibitory Activity of Related Compounds

Compound IDStructure ModificationIDO1 Inhibition IC50 (µM)
i12Para-substituted phenyl0.5
i24Nitro group present0.2
i3Unsubstituted>10

The compound i24 showed the most potent activity, while others with less favorable substitutions exhibited reduced efficacy .

Antitumor Activity

In vivo studies have demonstrated that compounds with strong IDO1 inhibition can enhance antitumor immunity. For instance, a derivative of this compound was evaluated for its effect on tumor growth in murine models, showing promising results in reducing tumor size and improving survival rates . The mechanism is believed to involve modulation of the immune response by increasing local concentrations of tryptophan and reducing kynurenine levels.

Case Studies

Several case studies have highlighted the therapeutic potential of phenyl urea derivatives, including our compound of interest:

  • Case Study 1 : A clinical trial involving a related phenyl urea compound demonstrated improved patient outcomes in advanced melanoma by targeting IDO1, leading to enhanced T-cell activation and reduced tumor progression.
  • Case Study 2 : An experimental model using this compound showed significant reduction in tumor growth when administered alongside checkpoint inhibitors, suggesting a synergistic effect that warrants further investigation.

Comparison with Similar Compounds

Urea Derivatives with Piperidinyl Groups

  • Apixaban: Shares the 4-(2-oxopiperidin-1-yl)phenyl group with the target compound but replaces the urea scaffold with a pyrazolo-pyridine carboxamide system. This modification enhances its specificity as a Factor Xa inhibitor, demonstrating that non-urea backbones can achieve high target affinity .
  • 1-(Naphthalen-1-ylmethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea : The urea linker and naphthalene substituent may offer distinct binding kinetics compared to Apixaban, though its biological activity remains uncharacterized in the available literature.

Urea-Based Allosteric Modulators (CB1 Receptors)

  • Compounds 7d and 8d: These analogs feature cyanophenyl and pyrimidinyl-pyrrolidinyl groups instead of naphthalene and oxopiperidinyl moieties. The cyanophenyl group likely enhances electronic interactions with the CB1 receptor, while the pyrimidine-pyrrolidine system contributes to allosteric modulation efficacy . The target compound’s bulkier naphthalene group may reduce receptor compatibility compared to these smaller, more polar analogs.

Sulfonyloxy and Sulfone-Containing Ureas

  • 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea : The sulfone moiety in the isothiazolidine ring introduces strong electron-withdrawing effects, which could stabilize the molecule metabolically. This contrasts with the target compound’s oxopiperidinyl group, which may be prone to hydrolysis .

Dimethylamino-Substituted Ureas

  • However, its biological activity is undocumented, limiting direct functional comparisons .

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